What is Pregnanetriol-d4 and its chemical structure
What is Pregnanetriol-d4 and its chemical structure
An In-Depth Technical Guide to Pregnanetriol-d4 for Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnanetriol-d4 is the deuterated form of pregnanetriol, a significant metabolite of progesterone.[1][2] This isotopically labeled steroid is a critical tool in clinical and research settings, particularly in the field of endocrinology and drug development. Its chemical behavior is analogous to its non-deuterated counterpart, yet it is distinguishable by mass spectrometry, making it an ideal internal standard for quantitative analyses.[1][3] This guide provides a comprehensive overview of Pregnanetriol-d4, its chemical properties, and its application in experimental protocols.
Chemical Structure and Properties
Pregnanetriol-d4 is characterized by a steroid backbone, a structural feature of pregnane derivatives.[1] The molecule contains multiple hydroxyl groups that influence its solubility and four deuterium atoms strategically placed to provide a distinct mass signature without altering its chemical reactivity.
The systematic IUPAC name for the unlabeled compound is (20S)-5β-Pregnane-3α,17,20-triol. The deuterated version, 5beta-Pregnan-3alpha,17alpha,20-triol-20,21,21,21-d4, has the deuterium atoms positioned on the ethyl side chain at the C-17 position.
Physicochemical Properties
The physical and chemical properties of Pregnanetriol-d4 are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂D₄O₃ | |
| Molecular Weight | Approximately 340.53 g/mol | |
| Accurate Mass | 340.2916 | |
| Appearance | Solid | |
| Solubility | Limited water solubility in its non-conjugated form. Enhanced solubility when conjugated with glucuronic acid. Soluble in methanol. | |
| Storage Temperature | -20°C | |
| Purity | >95% (HPLC) |
Chemical Identifiers
| Identifier | Value | Reference |
| SMILES | [2H]C([2H])([2H])C([2H])(O)[C@@]1(O)CC[C@H]2[C@@H]3CC[C@@H]4C--INVALID-LINK--CC[C@]4(C)[C@H]3CC[C@]12C | |
| InChI | InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13?,14-,15-,16-,17+,18+,19+,20+,21+/m1/s1/i1D3,13D |
Biological Significance and Applications
Pregnanetriol is an inactive metabolite of progesterone, produced from 17-hydroxyprogesterone. Measuring its levels is crucial for diagnosing and monitoring endocrine disorders such as congenital adrenal hyperplasia (CAH), which is often caused by 21-hydroxylase deficiency.
Pregnanetriol-d4 serves as an indispensable internal standard in analytical methods for quantifying endogenous steroids in biological matrices like serum, plasma, and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it accurately corrects for variations in sample preparation and instrument response.
Synthesis
The synthesis of Pregnanetriol-d4 involves the selective deuteration of pregnanetriol, which can be derived from progesterone or other steroid precursors. This process requires precise control to ensure the deuterium atoms are incorporated at the desired positions while maintaining the steroid's stereochemistry. The synthesis is followed by purification steps to achieve high isotopic purity.
Experimental Protocols
The primary application of Pregnanetriol-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for steroid profiling. Below is a detailed methodology for the quantification of pregnanetriol in a biological matrix.
Quantification of Urinary Steroids using LC-MS/MS
This protocol outlines the steps for sample preparation and analysis of urinary pregnanetriol.
5.1.1 Materials and Reagents
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Pregnanetriol-d4 internal standard solution
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β-glucuronidase/sulfatase enzyme
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Solid-phase extraction (SPE) cartridges (e.g., C18)
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Methanol, HPLC grade
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Water, HPLC grade
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Formic acid
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Nitrogen gas
5.1.2 Sample Preparation
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Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase/sulfatase to deconjugate the steroid metabolites.
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Internal Standard Spiking: Add a known amount of Pregnanetriol-d4 internal standard solution to the sample.
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Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge with methanol followed by water.
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Load the hydrolyzed urine sample onto the cartridge.
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Wash the cartridge with water to remove interfering substances.
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Elute the steroids with methanol.
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Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 50:50 methanol/water).
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5.1.3 LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: C18 reverse-phase column
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Methanol with 0.1% formic acid
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Gradient: A suitable gradient to separate the steroids of interest.
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Tandem Mass Spectrometry (MS/MS):
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Ionization: Electrospray Ionization (ESI) in positive mode.
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Scan Type: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both pregnanetriol and Pregnanetriol-d4.
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of pregnanetriol and a typical experimental workflow for its quantification.
Caption: Metabolic pathway from Progesterone to Pregnanetriol.
Caption: Experimental workflow for urinary pregnanetriol analysis.
